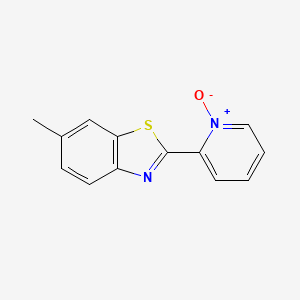

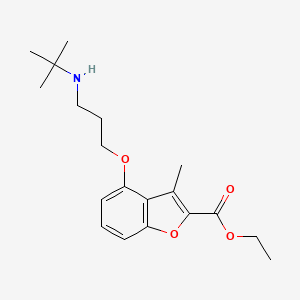

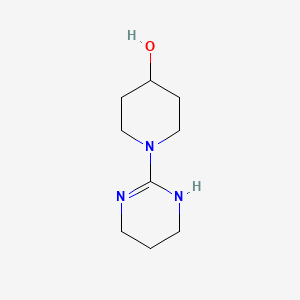

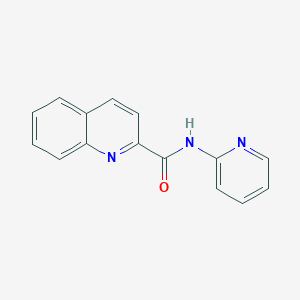

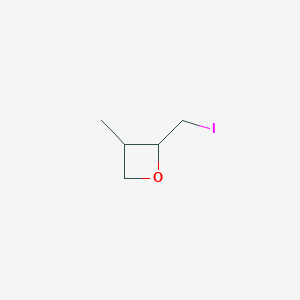

![molecular formula C11H8N2OS B13872058 9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)

9-amino-4H-thieno[2,3-c]isoquinolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-amino-4H-thieno[2,3-c]isoquinolin-5-one is a heterocyclic compound known for its potential as an anti-ischemic agent through the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) . This compound has been studied for its broad inhibition profile, which indicates its potential use as a scaffold for the development of specific inhibitors for certain PARP enzymes .

Preparation Methods

The synthesis of 9-amino-4H-thieno[2,3-c]isoquinolin-5-one involves multiple steps. One efficient synthetic strategy includes the use of Suzuki-Miyaura cross-coupling followed by a multistep reaction sequence . This method has been reported to give overall yields of 14-33% . Another approach involves continuous flow synthesis, which has improved the overall yield to 50% . The synthesis of alkoxy-substituted derivatives, such as 9-methoxythieno[2,3-c]isoquinolin-5-one, has been achieved using two different Suzuki-Miyaura cross-coupling strategies followed by Curtius rearrangement, resulting in 30-50% overall yields .

Chemical Reactions Analysis

9-amino-4H-thieno[2,3-c]isoquinolin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Suzuki-Miyaura cross-coupling reagents and conditions . The major products formed from these reactions are substituted thieno[2,3-c]isoquinolin-5-ones .

Scientific Research Applications

This compound has been extensively studied for its potential in various scientific research applications. In chemistry, it serves as a scaffold for the development of specific inhibitors for certain PARP enzymes . In biology and medicine, it has been investigated for its neuroprotective effects in models of cerebral ischemia and its ability to inhibit eosinophilic infiltration in models of allergic airway inflammation . Additionally, it has shown potential in promoting the regression of atherosclerotic plaques in high-fat diet-fed apolipoprotein E-deficient mice . In the industry, it has been utilized as an acceptor unit in the development of donor-acceptor-type semiconducting materials for organic solar cells .

Mechanism of Action

The mechanism of action of 9-amino-4H-thieno[2,3-c]isoquinolin-5-one involves the inhibition of poly(ADP-ribose) polymerase 1 (PARP1) . PARP1 is a critical DNA repair enzyme involved in DNA single-strand break repair via the base excision repair pathway . The compound binds to the enzyme and inhibits its activity, thereby preventing the repair of DNA damage . This inhibition has been proposed as a causative factor in various pathological conditions, including ischemia and reperfusion injury, asthma-related inflammation, and atherogenesis .

Comparison with Similar Compounds

9-amino-4H-thieno[2,3-c]isoquinolin-5-one can be compared with other similar compounds, such as thieno[3,2-c]isoquinolin-5(4H)-one and dithieno[3,2-b:2’,3’-d]pyridin-5(4H)-one . These compounds share a similar heterocyclic structure but differ in their substitution patterns and electronic properties . Thieno[3,2-c]isoquinolin-5(4H)-one has been utilized as an acceptor unit in organic solar cells, showing excellent power conversion efficiencies . Dithieno[3,2-b:2’,3’-d]pyridin-5(4H)-one has been developed as a donor-acceptor copolymer for efficient solar cells . The uniqueness of this compound lies in its broad inhibition profile and potential as a scaffold for the development of specific inhibitors for certain PARP enzymes .

Properties

IUPAC Name |

9-amino-4H-thieno[2,3-c]isoquinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-8-3-1-2-6-9(8)7-4-5-15-11(7)13-10(6)14/h1-5H,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMBCNWDJLUJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(NC2=O)SC=C3)C(=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B13871982.png)

![1-[4-Bromo-3,5-bis(bromomethyl)phenyl]ethanone](/img/structure/B13871987.png)

![[2-Methoxy-5-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetic acid](/img/structure/B13872001.png)

![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)

![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)